molecular formula C11H16FNO3 B6276071 2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine CAS No. 2763756-33-6

2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine

Cat. No.: B6276071
CAS No.: 2763756-33-6
M. Wt: 229.2
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Description

2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound characterized by the presence of fluorine, methoxy, and dimethoxy groups attached to a phenyl ring, with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Methoxylation: Introduction of methoxy groups to the phenyl ring.

    Fluoromethoxylation: Introduction of the fluoromethoxy group.

    Amination: Attachment of the ethanamine side chain.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to the combination of fluoromethoxy and dimethoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2763756-33-6

Molecular Formula

C11H16FNO3

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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